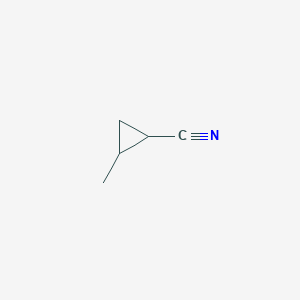

2-Methylcyclopropane-1-carbonitrile

Description

Contextual Significance of Cyclopropane (B1198618) Derivatives

Cyclopropane derivatives are a unique and important class of compounds in modern organic chemistry. unl.pt The defining feature of the cyclopropane ring is its significant ring strain, estimated at 27.5 kcal/mol, which arises from the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbon atoms. unl.ptcolab.ws This inherent strain makes the three-membered ring kinetically stable but prone to undergo a variety of synthetically useful ring-opening reactions under controlled conditions. colab.wsacs.org

This reactivity makes cyclopropanes versatile building blocks for the synthesis of more complex molecules. unl.pt They can act as three-carbon synthons in cycloaddition reactions and other transformations, often catalyzed by transition metals, to construct larger carbocyclic and heterocyclic frameworks. acs.org The ability to introduce substituents onto the cyclopropane ring with specific stereochemistry, which can then be transferred to the product of a ring-opening reaction, adds another layer of synthetic utility. acs.orglumenlearning.com Furthermore, cyclopropane moieties are present in numerous biologically active natural products and synthetic compounds, including pyrethroid insecticides and certain amino acids with neurochemical activity. unl.ptmdpi.com Research into these derivatives is driven by their potential to serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comsmolecule.com

Rationale for Research Focus on 2-Methylcyclopropane-1-carbonitrile

Research into this compound and its derivatives is driven by its utility as a structural motif in the development of bioactive compounds, particularly synthetic pyrethroids. These insecticides are valued for their efficacy, and the specific stereochemistry of the cyclopropane ring is crucial for their biological activity. mdpi.com The synthesis of various substituted 2-methylcyclopropane pyrethroids often involves the strategic construction of the this compound core. mdpi.com

For example, studies have demonstrated the synthesis of chiral 2-methylcyclopropane structures through the ring-opening of propylene (B89431) oxides with cyanide anions, highlighting a key pathway to access these building blocks with high enantiomeric excess. mdpi.com The carbonitrile group (-C≡N) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other transformations, allowing for the elaboration of the cyclopropane core into a wide array of target molecules. chemicalbook.comevitachem.comnih.gov

Furthermore, research has focused on synthesizing libraries of derivatives, such as trans-2-aryl-2-methylcyclopropane-1-carbonitriles, to explore structure-activity relationships. rsc.org By systematically varying the substituents on an attached phenyl ring, chemists can fine-tune the electronic and steric properties of the molecule, which can correlate with its biological or chemical behavior. rsc.org The detailed spectroscopic analysis of these derivatives provides valuable data for understanding how structural modifications influence the molecule's properties. rsc.orgrsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 6142-59-2 | fluorochem.co.ukbiosynth.comsigmaaldrich.comchem-space.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Molecular Formula | C₅H₇N | biosynth.com |

| Molecular Weight | 81.12 g/mol | biosynth.com |

| Canonical SMILES | CC1CC1C#N | fluorochem.co.ukbiosynth.com |

| InChI Key | MWIZMXFPLVYCEB-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Selected Spectroscopic Data for Derivatives of this compound

The following table presents detailed research findings from the spectroscopic analysis of various trans-2-aryl-2-methylcyclopropane-1-carbonitrile compounds, illustrating the characterization of this chemical scaffold. rsc.org

| Compound | ¹H-NMR (CDCl₃) δ / ppm | ¹³C-NMR (CDCl₃) δ / ppm | IR (KBr) νₘₐₓ / cm⁻¹ |

| trans-2-(p-tolyl)-2-methylcyclopropane-1-carbonitrile | 7.19 – 7.08 (m, 4H), 2.33 (s, 3H), 1.66 – 1.61 (m, 4H), 1.54 (dd, J = 9.1, 5.0 Hz, 1H), 1.29 (t, J = 5.2 Hz, 1H) | 139.74, 137.07, 129.37, 127.24, 120.38, 28.40, 23.53, 21.29, 21.00, 11.23 | 3025, 2966, 2234, 1516, 1445, 901, 817 |

| trans-2-(4-bromophenyl)-2-methylcyclopropane-1-carbonitrile | 7.49 – 7.37 (m, 2H), 7.18 – 7.09 (m, 2H), 1.66 – 1.61 (m, 4H), 1.53 (dd, J = 9.2, 5.2 Hz, 1H), 1.32 (t, J = 5.3 Hz, 1H) | 141.67, 131.87, 129.16, 121.25, 119.88, 28.24, 23.33, 21.17, 11.31 | 3042, 2968, 2236, 1488, 1076, 1007, 825 |

| trans-2-(thiophen-2-yl)-2-methylcyclopropane-1-carbonitrile | 7.28 (dd, J = 5.1, 3.0 Hz, 1H), 7.04 (dd, J = 3.0, 1.4 Hz, 1H), 6.87 (dd, J = 5.1, 1.4 Hz, 1H), 1.69 (s, 3H), 1.66 (dd, J = 9.1, 5.7 Hz, 1H) | Not provided | Not provided |

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZMXFPLVYCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Methylcyclopropane 1 Carbonitrile and Its Analogues

Cyclopropanation Strategies

Direct cyclopropanation involves the formation of the three-membered ring by adding a one-carbon unit to an alkene. For the synthesis of 2-methylcyclopropane-1-carbonitrile, this would typically involve the reaction of crotononitrile (B213123) (but-2-enenitrile) or a related C4 precursor with a C1 source.

Carbenes (R₂C:) are highly reactive species that can react with alkenes to form cyclopropanes in a single step. libretexts.org The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.orgwikipedia.org For instance, the reaction of a carbene with cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane. libretexts.org

A widely used method that avoids the generation of free, highly reactive carbenes is the Simmons-Smith reaction, which employs a carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgmarquette.edu This carbenoid is typically generated in situ from diiodomethane (B129776) and a zinc-copper couple and adds to an alkene to form the cyclopropane ring. wikipedia.orgmarquette.edu The reaction's diastereoselectivity can be strongly influenced by the presence of directing groups, such as hydroxyl groups on the alkene substrate. marquette.eduunl.pt

Table 1: Examples of Carbene/Carbenoid Cyclopropanation

| Alkene Substrate | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| General Alkene | Diazomethane (B1218177) (CH₂N₂) | Cyclopropane | Carbene addition | wikipedia.org |

| General Alkene | Diiodomethane (CH₂I₂), Zn-Cu couple | Cyclopropane | Simmons-Smith carbenoid reaction | marquette.edu |

| cis-2-Butene | Dibromocarbene | cis-1,1-dibromo-2,3-dimethylcyclopropane | Stereospecific addition | wikipedia.org |

| Chiral Allylic Alcohols | CH₂I₂, Zn-Cu or Et₂Zn | syn-Cyclopropylmethanol | Hydroxyl-directed diastereoselectivity | marquette.eduunl.pt |

Diazo compounds, such as diazomethane or ethyl diazoacetate, are common precursors for carbenes, especially in the presence of transition metal catalysts or upon photochemical or thermal decomposition. wikipedia.org The reaction with an alkene can proceed through a 1,3-dipolar cycloaddition to form an intermediate pyrazoline, which then loses dinitrogen (N₂) to yield the cyclopropane. wikipedia.org This thermal route is also known as the Kishner cyclopropane synthesis. wikipedia.org

Recent methodologies have focused on catalyst-free approaches. For example, a highly efficient cyclopropanation of diazo compounds with electron-deficient alkenes has been developed using water as the sole solvent, avoiding the need for metal catalysts. rsc.org This "on-water" synthesis offers environmental benefits and high yields. rsc.org

The decomposition of diazo compounds is most effectively controlled using transition metal catalysts, with rhodium and copper complexes being the most widely used for cyclopropanation. nih.gov These catalysts react with the diazo compound to form a metal-carbene intermediate, which is less reactive and more selective than a free carbene. researchgate.netcsic.es This approach allows for high levels of stereocontrol, including enantioselectivity when chiral catalysts are employed. nih.govacs.org

Rhodium Catalysis: Dirhodium tetracarboxylate complexes are powerful catalysts for the cyclopropanation of alkenes with diazoacetates. nih.gov The mechanism involves the formation of a rhodium carbenoid, which then undergoes an asynchronous but concerted addition to the alkene. nih.gov Rhodium catalysts have been successfully used for the highly stereoselective cyclopropanation of electron-deficient alkenes, which are typically challenging substrates. nih.govrsc.org For example, using a specific adamantylglycine-derived rhodium catalyst, Rh₂(S-TCPTAD)₄, excellent yields and high levels of enantioselectivity (up to 98% ee) have been achieved with various acrylates and vinyldiazoacetates. nih.gov

Copper Catalysis: Copper-based catalysts are also highly effective and are an attractive alternative due to their lower cost. csic.es The active catalyst is generally a Cu(I) species, which forms a copper-carbene intermediate. csic.esnih.gov The rate-limiting step is typically the formation of this intermediate from the catalyst and the diazo compound. csic.es Computational and experimental studies have shown that the addition of the copper carbene to the alkene is a concerted but highly asynchronous process. nih.gov This methodology has been extended to novel transformations, such as the 1,2-borocyclopropanation of aryl olefins using carbon monoxide as a C1 source to generate β-boryl cyclopropanes. rsc.org

Palladium Catalysis: More recently, palladium-catalyzed methods have emerged for the synthesis of polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgresearchgate.net A notable example is the direct cyanoesterification of cyclopropenes with ethyl cyanoformate, which proceeds with high yields and excellent diastereoselectivity. organic-chemistry.orgresearchgate.netnih.govacs.org This method provides a practical and atom-economical route to valuable cyclopropane building blocks. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Cyclopropanation for Cyclopropanecarbonitrile (B140667) Analogues

| Catalyst System | Alkene/Precursor | Diazo/Cyano Source | Product Type | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Acrylates | Vinyldiazoacetates | Chiral cyclopropanes | 75-89% yield, 95-98% ee | nih.gov |

| Rh₂(OAc)₄ | N-vinylphthalimide | Aryldiazoacetates | trans-Aminocyclopropane carboxylates | High yields, highly trans-selective | organic-chemistry.org |

| Cu(I) complex | But-2-ene | Methyl diazoacetate | Methyl 2,3-dimethylcyclopropane-1-carboxylate | Good stereoselectivity | csic.es |

| Pd₂(dba)₃ / Xantphos | Substituted cyclopropenes | Ethyl cyanoformate | Polysubstituted cyclopropanecarbonitriles | Up to 94% yield, >20:1 dr | organic-chemistry.org |

Multi-Step Synthesis Approaches

Instead of direct cyclopropanation of an alkene, this compound can be constructed through sequential reactions that build the ring and then install the required functional groups.

Intramolecular cyclization is a powerful strategy for forming cyclopropane rings. This typically involves a 1,3-disubstituted propane (B168953) derivative where one end acts as a nucleophile and the other as a leaving group. A pertinent example is the synthesis of 2-methylcyclopropane pyrethroids, which starts with the ring-opening of propylene (B89431) oxide by the anion of 4-chlorobenzyl cyanide. mdpi.com This initial SN2 reaction generates a γ-hydroxynitrile, which can then be converted to a species with a leaving group at the γ-position (e.g., a halide or sulfonate). A subsequent intramolecular SN2 reaction, where the nitrile-stabilized carbanion displaces the leaving group, closes the three-membered ring. mdpi.com

Another approach involves a Michael-initiated ring closure. scienceasia.org For example, the reaction of lithio chloromethyl phenyl sulfone with crotononitrile can lead to the formation of a cyclopropane derivative. scienceasia.org This sequence involves an initial Michael addition followed by an intramolecular cyclization.

A concise synthesis of a cyclopropane carbonitrile analogue was achieved via the reaction of 4-chlorobenzyl cyanide with 1,2-dibromoethane (B42909) in the presence of KOH and a phase-transfer catalyst, yielding the product in 80%. mdpi.com This method exemplifies a double alkylation sequence culminating in ring closure.

It is often practical to synthesize a stable cyclopropane derivative and then convert the existing functional groups into the desired ones. rsc.orgdntb.gov.ua For instance, one could synthesize (1S,2S)-2-methylcyclopropane-1-carboxylic acid and then convert the carboxylic acid group into a nitrile. chemicalbook.com The conversion of carboxylic acids to nitriles is a standard transformation in organic synthesis.

Alternatively, a readily available cyclopropyl (B3062369) ketone can serve as a precursor. rsc.org Through reactions like Baeyer-Villiger oxidation, a cyclopropyl ketone can be converted into a cyclopropyl ester, which preserves the stereochemistry of the starting material. rsc.org The ester can then be further manipulated. The nitrile group itself is a versatile functional group that can be converted into amines, amides, or carboxylic acids, highlighting the synthetic utility of cyclopropanecarbonitriles as building blocks. acs.org The synthesis of 1,1-dicyanocyclopropanes from alkenes and bromodicyanomethane, followed by elimination, provides another route to functionalized cyclopropanes that can undergo further transformations. researchgate.net

Conversion from Cyclopropane Carboxylic Acid Derivatives

A common and straightforward route to this compound involves the conversion of the corresponding carboxylic acid or its derivatives. The parent compound, 2-methylcyclopropane-1-carboxylic acid, serves as a readily accessible starting material. The synthesis generally follows a two-step sequence:

Amide Formation: The carboxylic acid is first converted into its corresponding amide, 2-methylcyclopropane-1-carboxamide. This is a standard transformation in organic chemistry, typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia (B1221849) (NH₃).

Dehydration of Amide: The resulting primary amide is then dehydrated to yield the nitrile. This elimination of water is accomplished using a variety of dehydrating agents, with phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) being common choices.

Enzymatic methods have also been explored for such conversions. For instance, the enantioselective synthesis of related compounds can be achieved by modifying an amide using specific enzymes, highlighting a green chemistry approach to these structures. biosynth.com

Specific Precursor-Based Syntheses

An alternative synthesis builds the cyclopropane ring from an acyclic precursor such as an α,β-unsaturated aldehyde. For example, 2-butenal (crotonaldehyde) can be used to synthesize the aldehyde analogue, 2-methylcyclopropane-1-carbaldehyde, which is then converted to the nitrile.

The process begins with the cyclopropanation of the alkene in 2-butenal. One documented method involves bromination to form a 4-bromo intermediate, which then undergoes cyclization to yield 2-methylcyclopropane-1-carbaldehyde. Following the formation of the aldehyde, it can be converted into this compound via a two-step process:

Reaction with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime.

Dehydration of the oxime to afford the nitrile.

The formation of the cyclopropane ring can be effectively achieved through intramolecular cyclization of a halogenated precursor. This strategy relies on the generation of a carbanion which then displaces a halide within the same molecule. A typical precursor for this method would be a γ-halonitrile.

For instance, a reaction analogous to the synthesis of cyclopropanecarbonitrile from γ-chlorobutyronitrile can be envisioned. orgsyn.org The synthesis would start with a suitably substituted halogenated nitrile, such as 4-chloro-3-methylbutanenitrile. Treatment of this precursor with a strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydroxide (B78521) under phase-transfer conditions would induce a 1,3-elimination reaction, yielding this compound. orgsyn.orgnih.gov This approach is versatile and can be adapted to produce various substituted cyclopropane nitriles.

Palladium-Catalyzed Alpha-Arylation of Cyclopropyl Nitriles

For the synthesis of analogues, particularly 1-aryl-2-methylcyclopropane-1-carbonitriles, palladium-catalyzed α-arylation is a powerful and modern technique. nih.govacs.org This method directly forges a carbon-carbon bond between the α-carbon of the cyclopropyl nitrile and an aryl group. The reaction couples a cyclopropyl nitrile with an aryl halide (typically a bromide) in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net

Key features of this methodology include:

Direct Functionalization: It provides a direct, one-step route to α-aryl cyclopropyl nitriles, avoiding multi-step sequences that might require pre-functionalization. acs.org

Broad Scope: The reaction is compatible with a wide variety of aryl and heteroaryl bromides, including those with electron-rich, electron-poor, and sterically hindered groups. acs.orgacs.org

Ligand Importance: The choice of ligand is crucial for the reaction's success. While early methods used ligands like BINAP, more recent developments have shown that ligands such as NiXantphos are highly effective, especially for coupling sterically hindered substrates at milder temperatures. acs.orgnih.gov

This method is highly valued for its efficiency in creating libraries of biologically relevant molecules containing the aryl cyclopropyl nitrile motif. researchgate.net

Table 1: Overview of Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles

| Parameter | Description | References |

|---|---|---|

| Reactants | Cyclopropyl nitrile, Aryl bromide | acs.org |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) | researchgate.netacs.org |

| Ligand | Phosphine-based (e.g., BINAP, NiXantphos) | acs.orgacs.orgnih.gov |

| Base | Strong, non-nucleophilic base (e.g., LiHMDS, NaHMDS) | - |

| Key Advantage | Direct C-C bond formation to create quaternary centers | nih.govacs.org |

| Yields | Generally good to excellent | acs.org |

Direct Cyclization Techniques (e.g., Potassium tert-Butoxide Mediated)

Direct cyclization using strong bases is a fundamental approach to forming cyclopropane rings. Potassium tert-butoxide (KOtBu) is a powerful and widely used base for promoting such reactions, often in a transition-metal-free manner. nih.govsioc-journal.cn The mechanism involves the deprotonation of an acidic C-H bond, creating a carbanion that undergoes an intramolecular Sₙ2 reaction to displace a leaving group (like a halide) and close the three-membered ring.

While specific examples for this compound are not extensively detailed, the principle is well-established. nih.gov A reaction using a precursor like 4-halo-3-methylbutanenitrile treated with KOtBu in a suitable solvent like THF or DMSO would be a viable synthetic route. The use of KOtBu is advantageous due to its low cost and environmental congruence compared to many metal-based reagents. nih.gov Similar base-mediated cyclizations using KOH with a phase-transfer catalyst have been successfully employed to synthesize cyclopropane carbonitriles from dihaloalkanes and cyanides. nih.gov

Stereoselective and Enantioselective Synthesis

Creating specific stereoisomers of this compound is crucial for applications in medicinal chemistry and materials science, as different enantiomers or diastereomers often exhibit distinct biological activities. mdpi.com

Several strategies have been developed for stereocontrol:

Chiral Starting Materials: A highly effective method involves starting with a chiral precursor. For example, the ring-opening of commercially available, enantiopure (R)- or (S)-propylene oxide with a cyanide anion source can produce chiral intermediates that are then cyclized to yield specific stereoisomers of this compound with excellent enantiomeric excess (>98% ee). nih.govmdpi.com

Enzymatic Resolution: Biological catalysts can be used to selectively synthesize or resolve enantiomers. The enzymatic synthesis of (1S,2S)-(+)-2-methylcyclopropane-1-carboxylic acid using microbes like Rhodococcus erythropolis has been reported. biosynth.com This chiral acid can then be converted to the corresponding chiral nitrile.

Chiral Auxiliaries: Attaching a chiral auxiliary to an acyclic precursor can direct the stereochemical outcome of a cyclopropanation reaction. For instance, α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone have been used in reactions with sulfur ylides to produce cyclopropanes with high diastereoselectivity. chemrxiv.org The auxiliary is then cleaved to yield the chiral product.

These methods provide access to all four possible stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—enabling detailed studies of their unique properties. nih.gov

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Principle | Key Advantage | References |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like propylene oxide. | High enantiomeric excess, predictable stereochemistry. | nih.govmdpi.com |

| Enzymatic Synthesis | Employs enzymes for resolution or asymmetric transformation. | Green chemistry, high selectivity. | biosynth.com |

| Chiral Auxiliaries | A temporary chiral group directs the cyclopropanation step. | Good diastereoselectivity, applicable to various substrates. | chemrxiv.org |

Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a powerful strategy for the enantioselective synthesis of cyclopropanes, where a chiral catalyst or ligand is employed to create a chiral environment around the reacting species. This approach directly introduces chirality, often with high levels of enantioselectivity.

One of the most significant methods is the catalytic addition of diazoalkanes or their equivalents to alkenes. dicp.ac.cn Chiral transition metal complexes, particularly those of cobalt, rhodium, and copper, are effective catalysts for these transformations. dicp.ac.cnorganic-chemistry.org For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to catalyze the asymmetric cyclopropanation of various aromatic and aliphatic olefins with α-cyanodiazoacetates, affording the desired cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org

A notable advancement circumvents the hazardous nature of diazoalkanes by using gem-dichloroalkanes as carbene precursors. dicp.ac.cn This process, mediated by a cobalt catalyst and a chiral pyridine (B92270) bis(oxazoline) (Pybox) ligand, generates a carbenoid species for asymmetric cyclopropanation. dicp.ac.cn This method has proven effective for monosubstituted, 1,1-disubstituted, and internal alkenes, achieving high levels of enantioselectivity. dicp.ac.cn

The Simmons-Smith reaction, which traditionally uses a stoichiometric zinc carbenoid, has also been adapted for asymmetric synthesis. dicp.ac.cnmarquette.edu The development of catalytic asymmetric Simmons-Smith reactions is less advanced than diazo-based methods, but progress has been made using stoichiometric chiral promoters or cleavable chiral auxiliaries attached to the alkene substrate. dicp.ac.cnmarquette.edu For example, the cyclopropanation of allylic alcohols can be directed by chiral ligands that coordinate to the zinc carbenoid, leading to high enantiomeric excess (ee). marquette.edu

Table 1: Examples of Asymmetric Cyclopropanation Reactions

| Catalyst System | Alkene Substrate | Carbene Source | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cobalt(II)-Porphyrin | Styrene | α-Cyanodiazoacetate | Phenylcyclopropane-carbonitrile | High | organic-chemistry.org |

| (Pybox)CoBr₂ | 1,3-Diene | 2,2-Dichloropropane | Dimethylcyclopropane | Up to 45% | dicp.ac.cn |

| Rh₂(S-PTTL)₄ | Vinyl Chloride | Diazo Ester | Chloro-cyclopropane carboxylate | N/A | pitt.edu |

| Chiral Ligand/Zn | Allylic Alcohol | Diiodomethane | Cyclopropylcarbinol | High | marquette.edu |

Diastereoselective Routes

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this involves controlling the cis/trans relationship between the methyl and nitrile groups, as well as their orientation relative to other substituents.

A prominent strategy involves the cyclization of acyclic precursors where pre-existing stereocenters direct the formation of new ones. A classic example is the synthesis of all four stereoisomers of a 2-methylcyclopropane derivative through the ring-opening reaction of commercially available chiral (R)- and (S)-propylene oxides with a carbanion like that of 4-chlorobenzyl cyanide. nih.gov The stereochemistry of the starting epoxide directly dictates the absolute and relative stereochemistry of the resulting cyclopropane carbonitrile, leading to products with excellent optical purity (>98% ee). nih.gov

Another powerful diastereoselective method is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. chemrxiv.org The diastereoselectivity of this reaction can be influenced by the substrate, the ylide, and the reaction conditions, particularly the solvent. chemrxiv.org For instance, the cyclopropanation of α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary with ethyl (dimethylsulfuranylidene)acetate shows solvent-dependent diastereoselectivity. chemrxiv.org In some cases, high diastereomeric ratios (>99:1) can be achieved, particularly with non-polar solvents like toluene. chemrxiv.org

Furthermore, the cyclopropanation of dehydroamino acids with diazo compounds generated in situ provides a route to cyclopropane amino acids, which are analogues of cyclopropane carbonitriles. nih.gov The diastereoselectivity of this reaction can be tuned; thermal 1,3-dipolar cycloaddition tends to favor the E (trans) isomer, while catalyst-controlled pathways can yield the Z (cis) isomer. nih.gov

Table 2: Examples of Diastereoselective Cyclopropanation

| Substrate | Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (R)-Propylene Oxide | 4-Chlorobenzyl Cyanide Anion | SN2 Reaction | (1S,2S)- and (1R,2S)-isomers | N/A (>98% ee) | nih.gov |

| Chiral α,β-Unsaturated Amide | Ethyl (dimethylsulfuranylidene)acetate | Toluene | trans | >99.5:0.5 | chemrxiv.org |

| Chiral α,β-Unsaturated Amide | Ethyl (dimethylsulfuranylidene)acetate | Acetonitrile | cis/trans mixture | Low | chemrxiv.org |

| Dehydroamino Acid | Aryl Tosylhydrazone Salt | Heat | E-cyclopropane | Good E-selectivity | nih.gov |

Chiral Auxiliary or Catalyst-Controlled Methods

Beyond direct asymmetric catalysis, stereocontrol can be achieved by temporarily incorporating a chiral molecule—a chiral auxiliary—or by selecting a specific catalyst that dictates the reaction pathway. numberanalytics.comwikipedia.org

Chiral Auxiliary-Controlled Methods

A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com This strategy is highly effective for synthesizing substituted cyclopropanes.

Auxiliaries like camphor-derived pyrazolidinones and Oppolzer's camphorsultam are widely used. marquette.educhemrxiv.org For example, an α,β-unsaturated amide can be prepared using a camphorpyrazolidinone auxiliary. chemrxiv.org The bulky and rigid structure of the auxiliary effectively blocks one face of the double bond, forcing the incoming reagent (e.g., a sulfur ylide) to attack from the less hindered face. chemrxiv.orgnumberanalytics.com This substrate-controlled approach leads to high diastereoselectivity. The choice of solvent can also play a crucial role, with non-polar solvents often enhancing the steric directing effect of the auxiliary. chemrxiv.org Once the cyclopropane ring is formed, the auxiliary can be cleaved under hydrolytic or other conditions to reveal the chiral cyclopropane carboxylic acid or its derivative, and the auxiliary can often be recovered for reuse. numberanalytics.comwikipedia.org

Catalyst-Controlled Methods

In a catalyst-controlled reaction, the stereochemical or regiochemical outcome is determined by the catalyst rather than by the substrate's intrinsic properties. rsc.org This allows for the synthesis of different isomers from the same starting material simply by changing the catalyst.

A clear example is the cyclopropanation of dehydroamino acids with in situ generated diazo compounds. nih.gov When the reaction is performed thermally, it proceeds through a 1,3-dipolar cycloaddition that preferentially yields the E-isomer of the cyclopropane product. However, when a catalyst such as meso-tetraphenylporphyrin iron chloride is introduced, the reaction pathway changes, leading predominantly to the Z-isomer. nih.gov

Another sophisticated example of catalyst control is the enantioconvergent cross-coupling of racemic α-haloboranes with organozinc reagents. nih.gov A chiral nickel/diamine catalyst can selectively react with one enantiomer of the racemic starting material or, more powerfully, convert the racemic mixture into a single, highly enantioenriched product. nih.gov This demonstrates that the catalyst, not the substrate's initial chirality, dictates the absolute stereochemistry of the final product. nih.gov

Table 3: Comparison of Chiral Auxiliary and Catalyst-Controlled Methods

| Method Type | Starting Material | Reagent/Catalyst | Key Feature | Product Stereochemistry | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | α,β-Unsaturated Camphorpyrazolidinone Amide | Sulfur Ylide | Steric shielding by the auxiliary | Diastereomerically enriched | chemrxiv.org |

| Catalyst Control | Dehydroamino Acid | Aryl Tosylhydrazone Salt / Heat | Thermal pathway | Predominantly E-isomer | nih.gov |

| Catalyst Control | Dehydroamino Acid | Aryl Tosylhydrazone Salt / Fe-Porphyrin Catalyst | Catalytic pathway | Predominantly Z-isomer | nih.gov |

| Catalyst Control | Racemic α-Haloborane | Organozinc / Chiral Nickel Catalyst | Enantioconvergent coupling | Single enantiomer | nih.gov |

Iii. Reactivity and Mechanistic Investigations of 2 Methylcyclopropane 1 Carbonitrile

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. wikipedia.orgfiveable.me Reactions at this site typically involve the addition of a nucleophile across the triple bond, which breaks the pi bonds and leads to the formation of new single bonds. byjus.com

A variety of strong nucleophiles can add to the nitrile group of 2-methylcyclopropane-1-carbonitrile. These reactions are fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the electrophilic carbon of the nitrile. masterorganicchemistry.comyoutube.com The initial addition forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.comyoutube.comleah4sci.com For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a cyclopropyl (B3062369) ketone. The reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Hydride Reductions: Strong hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce nitriles to primary amines. chemistrysteps.comdavuniversity.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon to form an imine anion intermediate. chemistrysteps.comchemistrysteps.com This intermediate undergoes a second hydride addition. Subsequent workup with water protonates the resulting dianion to furnish the primary amine, (2-methylcyclopropyl)methanamine. chemistrysteps.commasterorganicchemistry.com

The following table summarizes common nucleophilic addition reactions applicable to the nitrile functionality.

| Nucleophile Source | Reagent Example | Intermediate | Final Product |

| Organometallic Reagent | Grignard Reagent (e.g., CH₃MgBr) | Imine Anion | Ketone (after hydrolysis) |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion, then Dianion | Primary Amine |

| Cyanide Ion | Hydrogen Cyanide (HCN) | - | α-aminonitrile (Thorpe reaction) |

| Organozinc Reagent | Reformatsky Reagent | - | β-keto ester (Blaise reaction) |

| Alcohol | Ethanol (in presence of acid) | - | Imidate (Pinner reaction) |

This table presents generalized outcomes of nucleophilic additions to nitriles. wikipedia.org

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. fiveable.me This transformation proceeds through an amide intermediate.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. viu.ca Protonation of this intermediate yields an imidic acid, which tautomerizes to the more stable amide. Continued heating under basic conditions leads to the hydrolysis of the amide to a carboxylate salt, which upon acidification, gives the final carboxylic acid. A patent describing the preparation of 1-methylcyclopropanecarboxylic acid details a similar process involving the basic hydrolysis of methyl cyclopropyl nitrile. google.com

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. rsc.org A weak nucleophile, such as water, can then attack the carbon. Subsequent deprotonation and tautomerization yield the amide intermediate. Further hydrolysis of the amide under acidic conditions produces the carboxylic acid and an ammonium (B1175870) salt. rsc.org

Iv. Stereochemical Aspects of 2 Methylcyclopropane 1 Carbonitrile

Isomerism: Cis-Trans and Enantiomeric Forms

The structure of 2-methylcyclopropane-1-carbonitrile features two substituents, a methyl group and a cyano group, attached to adjacent carbon atoms of the cyclopropane (B1198618) ring. Due to the rigid nature of the three-membered ring, rotation around the carbon-carbon bonds is restricted, leading to geometric isomerism. pressbooks.pub This results in two diastereomers: a cis isomer, where the methyl and cyano groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. pressbooks.pub

Furthermore, both carbon atoms to which these groups are attached (C1 and C2) are chiral centers. Consequently, both the cis and trans isomers are chiral and exist as pairs of enantiomers (non-superimposable mirror images). This gives rise to a total of four possible stereoisomers for this compound. masterorganicchemistry.com

The four stereoisomers are:

(1R,2S)-2-methylcyclopropane-1-carbonitrile and (1S,2R)-2-methylcyclopropane-1-carbonitrile : This pair constitutes the cis enantiomers.

(1R,2R)-2-methylcyclopropane-1-carbonitrile and (1S,2S)-2-methylcyclopropane-1-carbonitrile : This pair constitutes the trans enantiomers.

| Isomer Type | Specific Stereoisomer | Relationship |

|---|---|---|

| cis | (1R,2S)-2-methylcyclopropane-1-carbonitrile | Enantiomers |

| (1S,2R)-2-methylcyclopropane-1-carbonitrile | ||

| trans | (1R,2R)-2-methylcyclopropane-1-carbonitrile | Enantiomers |

| (1S,2S)-2-methylcyclopropane-1-carbonitrile |

Determination of Relative and Absolute Configuration

Distinguishing between the different stereoisomers is crucial for both synthesis and application. The relative configuration (cis or trans) and the absolute configuration (R or S at each chiral center) are determined using a combination of spectroscopic and chemical methods.

Relative Configuration (cis vs. trans): The relative orientation of the substituents can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like 2D-NMR (specifically Rotating frame Overhauser Effect SpectroscopY, ROESY) can be used to identify through-space interactions between the protons of the methyl group and the proton at C1, which differ significantly between the cis and trans isomers. doi.org In a study on related cyclopropane derivatives, the cis and trans configurations were successfully assigned using 2D-NMR. doi.org Ring-closing reactions can also yield diastereomeric mixtures of cis and trans nitriles, which can be separated and characterized. nih.gov

Absolute Configuration (R/S): Determining the absolute stereochemistry is more complex. Standard methods include:

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a crystalline compound or a crystalline derivative. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers can be separated and identified by comparing their retention times on a chiral stationary phase with those of known standards. This method is also highly effective for determining the enantiomeric excess (ee) of a sample. nih.gov For instance, the optical purities of chiral 2-methylcyclopropane carbonitrile precursors have been determined to be as high as >98% ee using chiral HPLC analysis. nih.gov

Chemical Correlation: The unknown compound can be chemically converted, through stereospecific reactions, into a compound whose absolute configuration is already known. libretexts.org For example, the enantiomers of 2-methylcyclopropanecarboxylic acid, a closely related compound, have been prepared by classical resolution, allowing for correlation to other chiral molecules. marquette.edu

Chiral Discrimination in Reactions

Chiral discrimination refers to the phenomenon where one stereoisomer interacts differently from another with a chiral environment, such as a chiral catalyst, a biological receptor, or another chiral molecule. d-nb.info This principle is fundamental in stereoselective synthesis and in understanding the biological activity of chiral molecules. rijournals.com

In the context of this compound derivatives, chiral discrimination is evident in their biological activity. A study on novel pyrethroid insecticides, which incorporated the 2-methylcyclopropane moiety, demonstrated clear chiral discrimination between enantiomers. nih.govmdpi.com Specifically, there was apparent chiral discrimination observed between the (1S,2S)-ether and the (1R,2R)-ether derivatives in terms of their insecticidal activity, highlighting that the precise stereochemical arrangement is critical for effective interaction with biological targets. nih.gov The synthesis of these compounds often relies on enantioselective reactions, further underscoring the importance of chiral discrimination in their preparation. researchgate.net

Influence of Stereochemistry on Reactivity Profiles

The stereochemistry of this compound significantly influences its reactivity. The relative positioning of the methyl and cyano groups affects the molecule's steric environment and electronic properties, leading to different reaction rates and outcomes for the cis and trans isomers.

A clear example is seen in the hydrolysis of the nitrile function to a carboxylic acid in related precursors. Research has shown that the trans isomer hydrolyzes readily under basic conditions, whereas the cis isomer is much more resistant to hydrolysis. mdpi.com This difference in reactivity is attributed to the steric congestion caused by the cis-methyl group, which hinders the approach of the nucleophile to the cyano group. mdpi.com

The stereochemistry of precursors is also critical in synthetic routes. For example, the synthesis of the four key stereoisomers of a substituted this compound relied on an SN2-type ring-closing reaction. The stereochemistry of the starting material, a secondary alcohol intermediate, directly dictated the stereochemical outcome of the cyclization, producing specific pairs of diastereomeric nitriles. nih.gov This demonstrates that controlling the stereochemistry at an early stage is essential for accessing a specific target stereoisomer.

| Isomer Type (Precursor) | Reaction | Observed Reactivity | Reference |

|---|---|---|---|

| (1R,2S)-4 (cis-nitrile) | Alkaline Hydrolysis | Resistant to hydrolysis (30-35% yield) due to steric hindrance. | mdpi.com |

| (1R,2R)-4 (trans-nitrile) | Alkaline Hydrolysis | Readily hydrolyzed (84% yield). | mdpi.com |

| (4R)-3 and (4S)-3 (chiral tosylates) | SN2 Ring Closure | Clean SN2 reaction proceeds smoothly to produce specific diastereomeric pairs of cyclopropane nitriles with excellent optical purity. | nih.gov |

*Refers to a racemic mixture of a specific diastereomer.

V. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-Methylcyclopropane-1-carbonitrile. The analysis of proton (¹H) and carbon (¹³C) spectra, along with two-dimensional correlation experiments, allows for the complete assignment of all atoms and the determination of the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

Proton NMR is crucial for determining the stereochemistry (cis or trans) of disubstituted cyclopropanes. The spatial relationship between protons on the cyclopropane ring is defined by their coupling constants (J-values). For this compound, the protons on the ring exhibit characteristic splitting patterns and coupling constants that differ for the cis and trans isomers.

In trans isomers, the coupling constant between the vicinal protons (protons on adjacent carbons) is typically smaller than in the corresponding cis isomers. For instance, in various trans-2-aryl-2-methylcyclopropane-1-carbonitrile derivatives, the proton at C1 often appears as a doublet of doublets (dd) or a triplet (t), with coupling constants that help establish its relationship to the protons at C3. rsc.orgrsc.org The multiplet patterns and J-values for the cyclopropyl (B3062369) protons are key indicators of the trans configuration. For example, the observation of a doublet of doublets for the proton geminal to the nitrile group with coupling constants around 9.2 Hz and 5.2 Hz is characteristic of its interaction with the two non-equivalent protons on the adjacent ring carbon in a trans arrangement. rsc.org

Detailed research findings for derivatives of trans-2-Methylcyclopropane-1-carbonitrile provide specific chemical shift and coupling constant data that underscore the utility of ¹H NMR in stereochemical assignment.

Interactive Table: ¹H NMR Data for selected trans-2-Aryl-2-methylcyclopropane-1-carbonitrile Derivatives (in CDCl₃)

| Substituent (Aryl group) | CH₃ (δ, ppm) | Cyclopropane Ring Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-chlorophenyl | 1.67-1.60 (m, includes CH₃) | 1.53 (dd, J=9.3, 5.2 Hz, 1H), 1.32 (td, J=5.3, 1.3 Hz, 1H) | 7.30-7.27 (m, 2H), 7.22-7.18 (m, 2H) | rsc.org |

| 4-bromophenyl | 1.66-1.61 (m, includes CH₃) | 1.53 (dd, J=9.2, 5.2 Hz, 1H), 1.32 (t, J=5.3 Hz, 1H) | 7.49-7.37 (m, 2H), 7.18-7.09 (m, 2H) | rsc.org |

| p-tolyl | 1.66-1.61 (m, includes CH₃) | 1.54 (dd, J=9.1, 5.0 Hz, 1H), 1.29 (t, J=5.2 Hz, 1H) | 7.19-7.08 (m, 4H) | rsc.org |

Note: In some cases, the methyl signal is reported as part of a multiplet with other cyclopropane protons.

For this compound derivatives, the spectrum will show distinct signals for the methyl carbon, the three cyclopropyl carbons, and the nitrile carbon. The C1 and C2 carbons of the cyclopropane ring are typically shifted downfield due to the substitution, while the C3 carbon appears further upfield. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 119-121 ppm. rsc.orgrsc.org The presence of the correct number of signals with appropriate chemical shifts provides unambiguous confirmation of the carbon framework. mdpi.com

Interactive Table: ¹³C NMR Data for selected trans-2-Aryl-2-methylcyclopropane-1-carbonitrile Derivatives (in CDCl₃)

| Substituent (Aryl group) | C≡N (δ, ppm) | Cyclopropane Ring Carbons (δ, ppm) | CH₃ (δ, ppm) | Aromatic/Other Carbons (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 4-chlorophenyl | 119.91 | 28.17, 23.38, 11.35 | 21.22 | 141.15, 133.18, 128.86 | rsc.org |

| 4-bromophenyl | 119.88 | 28.24, 23.33, 11.31 | 21.17 | 141.67, 131.87, 129.16, 121.25 | rsc.org |

| p-tolyl | 120.48 | 28.48, 23.62, 11.33 | 21.39 | 139.84, 137.17, 129.48, 127.34, 21.10 (tolyl-CH₃) | rsc.org |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary to definitively piece together the structure, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the protons on the cyclopropane ring (H-1, H-2, and H-3), confirming their connectivity and helping to assign the complex multiplets in the ¹H spectrum. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of which protons are bonded to which carbons. For example, it would link the methyl proton signal to the methyl carbon signal and the cyclopropyl proton signals to their respective carbon signals. researchgate.net

A correlation from the methyl protons (H-C4) to the C1 and C2 carbons of the ring.

Correlations from the cyclopropyl protons (H-1, H-2, H-3) to the nitrile carbon.

In aryl-substituted derivatives, correlations from the cyclopropyl protons to the carbons of the aromatic ring. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of the parent ion, as different combinations of atoms will have slightly different masses. For derivatives of this compound, HRMS data confirms the molecular formula by matching the experimentally measured mass with the theoretically calculated mass. rsc.orgrsc.org

Interactive Table: HRMS Data for selected trans-2-Aryl-2-methylcyclopropane-1-carbonitrile Derivatives

| Substituent (Aryl group) | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 4-chlorophenyl | C₁₁H₁₀NCl | [M+Na]⁺ | 214.03940 | 214.03879 | rsc.org |

| 4-bromophenyl | C₁₁H₁₀NBr | [M+Na]⁺ | 257.98888 | 257.98871 | rsc.org |

| p-tolyl | C₁₂H₁₃N | [M]⁺ | 171.1043 | 171.1039 | rsc.org |

The analysis of the fragmentation pattern in a mass spectrum can provide valuable structural information. While detailed fragmentation studies for the parent this compound are not widely published, logical pathways can be predicted based on its structure. Upon ionization (commonly by electron impact, EI), the molecular ion [M]⁺ is formed, which can then undergo various fragmentation reactions.

Predicted fragmentation pathways include:

Loss of a methyl radical: Cleavage of the C-CH₃ bond would result in a fragment corresponding to [M - 15]⁺.

Loss of the cyano radical: Cleavage of the C-CN bond would produce a [M - 26]⁺ fragment.

Ring opening and rearrangement: Cyclopropane rings are strained and can undergo ring-opening upon ionization to form a more stable acyclic radical cation, which then fragments further. This can lead to complex patterns, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Alpha-cleavage: Cleavage of the bond alpha to the nitrile group is a common pathway for nitriles, which would involve the cleavage of a C-C bond within the cyclopropane ring adjacent to the C-CN group.

Analyzing these fragmentation patterns helps to confirm the presence of the methyl, cyano, and cyclopropane functionalities within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear signatures for its key structural features: the nitrile group and the cyclopropane ring.

The most prominent and diagnostic absorption band in the IR spectrum of a nitrile is that of the carbon-nitrogen triple bond (C≡N) stretch. lmu.eduopenstax.org This vibration typically results in a sharp and intense peak in the region of 2260-2220 cm⁻¹. openstax.orgspectroscopyonline.com For saturated aliphatic nitriles like this compound, this peak is generally observed between 2260 and 2240 cm⁻¹. spectroscopyonline.com The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com Research on various trans-2-methylcyclopropane-1-carbonitrile derivatives shows this peak appearing consistently in the range of 2231-2238 cm⁻¹. rsc.orgblogspot.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclopropane Ring | C-H Stretch | ~3080 - 3040 | Medium |

| Methyl Group | C-H Stretch | ~2960 - 2850 | Medium |

| Nitrile | C≡N Stretch | ~2260 - 2230 | Strong, Sharp |

| Cyclopropane Ring | -CH₂- Deformation | ~1480 - 1440 | Variable |

| Cyclopropane Ring | Skeletal Vibration | ~1020 - 1000 | Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique directs X-rays onto a single crystal, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic and molecular structure, including bond lengths, bond angles, and intermolecular interactions. anton-paar.comcam.ac.uk

Theoretical and database studies show that σ-acceptor substituents (like the cyano group) and σ-donor substituents (like the methyl group) can cause systematic changes in the ring's bond lengths. nih.gov A cyano group, being a σ-acceptor, tends to withdraw electron density from the cyclopropane orbitals. This typically leads to a lengthening of the distal bond (the C-C bond opposite the point of substitution) and a shortening of the two vicinal bonds (the C-C bonds adjacent to the substituent). nih.govresearchgate.net Conversely, the effect of a methyl group on ring bond lengths is generally considered to be extremely small or negligible. nih.gov Therefore, in this compound, the primary distortion of the ring from a perfect triangle would be driven by the electronic effects of the cyano group.

Analysis of related structures, such as cis- and trans-caronic acid (3,3-dimethylcyclopropane-1,2-dicarboxylic acid), reveals typical C-C bond lengths within the cyclopropane ring to be in the range of 1.49 to 1.54 Å. iucr.orgiucr.org The determination of the absolute stereochemistry of related compounds, such as trans-2-(benzo[d] lmu.edulibretexts.orgdioxol-5-yl)-2-methylcyclopropane-1-carbonitrile, has been accomplished using single-crystal X-ray diffraction, demonstrating the technique's power in resolving complex stereochemical details in such molecules. wordpress.com

Table 2: Representative Structural Parameters for Substituted Cyclopropanes

| Parameter | Typical Value | Reference Compound(s) |

|---|---|---|

| Ring C-C Bond Length | 1.49 - 1.54 Å | Caronic Acid Isomers iucr.orgiucr.org |

| Internal Ring C-C-C Angle | ~60° | General Cyclopropane Geometry |

| Exocyclic C-C Bond Length | ~1.51 Å | Caronic Acid Isomers iucr.org |

| C-CN Bond Length | ~1.47 Å | General Nitrile Compounds |

Emerging Spectroscopic Techniques (e.g., 2D-IR Spectroscopy for Isomer Differentiation)

Emerging techniques like two-dimensional infrared (2D-IR) spectroscopy offer deeper insights into molecular structure and dynamics than conventional one-dimensional spectroscopy. rsc.org 2D-IR spectroscopy, an analogue of 2D-NMR, spreads the infrared signals across two frequency axes, revealing couplings and correlations between different vibrational modes within a molecule. researchgate.net This capability is particularly valuable for distinguishing between complex structures, such as isomers. rsc.orgresearchgate.net

For this compound, which can exist as cis and trans diastereomers, 2D-IR spectroscopy would be a powerful tool for differentiation. The spatial relationship between the methyl and cyano groups is different in each isomer, leading to distinct through-bond and through-space vibrational couplings. These couplings manifest as off-diagonal peaks (cross-peaks) in a 2D-IR spectrum. stfc.ac.uk

The presence, absence, or intensity variation of specific cross-peaks between the vibrational modes of the methyl group, the cyano group, and the cyclopropane ring would provide a unique fingerprint for each isomer. For instance, the coupling between a C-H bending mode of the methyl group and the C≡N stretching mode might differ significantly between the cis and trans forms due to their different spatial proximities. By analyzing these cross-peak patterns, one can unambiguously identify each isomer in a mixture, even when their conventional 1D-IR spectra are highly overlapped. researchgate.net Furthermore, with its sub-picosecond time resolution, 2D-IR can also be used to study rapid dynamic processes, such as vibrational energy transfer through the molecular framework. rsc.org

Vi. Computational and Theoretical Studies of 2 Methylcyclopropane 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the behavior of 2-Methylcyclopropane-1-carbonitrile. These calculations can predict various molecular properties with a high degree of accuracy.

The electronic structure of this compound is significantly influenced by the strained three-membered ring and the electron-withdrawing nitrile group. The carbon-carbon bonds in the cyclopropane (B1198618) ring are not simple sigma bonds but are instead bent, resulting in what is known as Walsh orbitals. This unique bonding arrangement leads to a higher p-character in the C-C bonds and a higher s-character in the C-H bonds compared to acyclic alkanes.

The presence of the nitrile (-C≡N) group, a strong σ-acceptor, further perturbs the electronic structure. It withdraws electron density from the cyclopropane ring, which can affect the lengths of the ring's carbon-carbon bonds. Theoretical studies on substituted cyclopropanes have shown that σ-acceptor substituents lead to a lengthening of the distal bond (the bond opposite to the point of substitution) and a shortening of the two vicinal bonds (the bonds adjacent to the substituent). nih.gov This is attributed to the withdrawal of electron density from the cyclopropane's 1e'' orbitals, which are bonding for the distal bond and antibonding for the vicinal bonds. nih.gov

Conversely, the methyl (-CH₃) group is a weak σ-donor. Its effect on the electronic structure is less pronounced than that of the nitrile group, but it is expected to slightly donate electron density to the ring. The interplay of these two substituents on the same ring creates a complex electronic environment.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Cyclopropane Ring in this compound

| Substituent | Electronic Effect | Impact on Ring Electron Density | Predicted Effect on C-C Bond Lengths |

| Nitrile (-CN) | σ-acceptor | Decreases | Lengthens distal bond, shortens vicinal bonds |

| Methyl (-CH₃) | σ-donor | Increases | Minor effect, slight lengthening of vicinal bonds |

Computational methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. pennylane.ai For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Due to the presence of the methyl and nitrile substituents, this compound can exist as different stereoisomers (cis and trans) and conformers. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. chemistrysteps.com

The rotation of the methyl group and the orientation of the nitrile group relative to the cyclopropane ring are key conformational variables. The interactions between the substituents and the ring hydrogens will dictate the most stable conformations. Steric hindrance between the methyl group and the nitrile group in the cis isomer would likely lead to a higher energy state compared to the trans isomer where they are on opposite sides of the ring.

Table 2: Key Geometric Parameters for Substituted Cyclopropanes (Illustrative)

| Parameter | Cyclopropane (Reference) | Predicted Range for this compound |

| C1-C2 Bond Length | ~1.51 Å | 1.50 - 1.53 Å |

| C2-C3 Bond Length | ~1.51 Å | 1.51 - 1.54 Å |

| C1-C3 Bond Length | ~1.51 Å | 1.50 - 1.53 Å |

| C-CN Bond Length | N/A | ~1.46 Å |

| C-CH₃ Bond Length | N/A | ~1.51 Å |

| H-C-H Angle | ~115° | 114 - 116° |

| C-C-C Angle | 60° | ~60° |

Note: The values for this compound are illustrative and would require specific high-level computational calculations for precise determination.

Reaction Mechanism Modeling

Computational modeling can elucidate the detailed pathways of chemical reactions, providing insights into how reactants are converted into products.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them. aip.org For this compound, a key reaction of interest is the thermal ring-opening, a characteristic reaction of cyclopropanes due to their inherent ring strain. nih.gov

The PES for the ring-opening of this compound would likely involve the cleavage of one of the carbon-carbon bonds in the ring to form a diradical intermediate. The presence of the methyl and nitrile substituents would influence which bond is most likely to break and the stability of the resulting diradical.

A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the reaction rate. Computational methods can locate and characterize these transient structures.

For the ring-opening of this compound, the transition state would involve a partially broken C-C bond. The methyl and nitrile groups will influence the stability of this transition state. For instance, the nitrile group, being an electron-withdrawing group, might stabilize a radical intermediate, thereby lowering the activation energy for the ring-opening reaction. Conversely, the methyl group can also stabilize a radical through hyperconjugation. The regioselectivity of the ring-opening (i.e., which C-C bond breaks) will be determined by the relative energies of the possible transition states.

Thermochemical and Kinetic Predictions

Computational chemistry can also be used to predict the thermodynamic and kinetic properties of molecules and reactions.

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated using statistical mechanics based on the computed vibrational frequencies and rotational constants of the molecule. These properties are essential for understanding the stability of this compound and for predicting the thermodynamics of its reactions.

Kinetic predictions involve calculating the rate constants of chemical reactions. Using transition state theory, the rate constant can be determined from the energy difference between the reactants and the transition state (the activation energy). Computational studies on the thermal isomerization of cyclopropane to propene have provided a detailed understanding of the kinetics of such reactions. acs.org By analogy, similar computational approaches can be applied to predict the rate of ring-opening and other potential reactions of this compound.

Table 3: Illustrative Thermochemical and Kinetic Data for a Hypothetical Ring-Opening Reaction

| Property | Predicted Value (Illustrative) | Significance |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction, driven by the release of ring strain. |

| Activation Energy (Ea) | 50 - 60 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Pre-exponential Factor (A) | 10¹⁴ - 10¹⁵ s⁻¹ | Relates to the frequency of collisions with the correct orientation for reaction. |

| Rate Constant (k) at 500 K | Varies based on Ea and A | Determines the speed of the reaction at a given temperature. |

Note: These values are for illustrative purposes and would require specific calculations for this compound.

Enthalpy and Free Energy Calculations

Enthalpy (ΔH) and Gibbs free energy (ΔG) are fundamental thermodynamic quantities that dictate the stability and spontaneity of chemical systems. Computational methods, such as high-level ab initio and density functional theory (DFT) calculations, are routinely used to predict these values.

Gibbs Free Energy: Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and is crucial for predicting the spontaneity of reactions at constant temperature and pressure. libretexts.orgyoutube.com A negative ΔG indicates a spontaneous process. libretexts.org Alchemical free energy calculations are a sophisticated computational technique used to determine free energy differences, particularly for processes like solvation or binding. rsc.org For a molecule like this compound, computational models can calculate the standard free energy change for potential isomerization or ring-opening reactions, providing a map of the thermodynamic landscape.

Below is a hypothetical table illustrating the kind of data that would be generated from such computational studies for this compound and related compounds. The values are illustrative, based on known substituent effects.

| Compound | Computational Method | Calculated ΔfH° (gas, kJ/mol) | Calculated ΔfG° (gas, kJ/mol) |

|---|---|---|---|

| Cyclopropane | G3(MP2)//B3LYP | +53.3 | +104.3 |

| Methylcyclopropane | G3(MP2)//B3LYP | +18.6 | +109.8 |

| Cyclopropanecarbonitrile (B140667) | G3(MP2)//B3LYP | +145.2 | +201.1 |

| This compound | G3(MP2)//B3LYP | Est. +110 | Est. +205 |

Rate Constant Predictions (e.g., RRKM Theory)

Understanding the kinetics of reactions involving this compound, such as thermal isomerization or decomposition, requires the prediction of reaction rate constants. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone statistical model for calculating the microcanonical unimolecular rate constant, k(E), as a function of the molecule's internal energy (E). acs.orgresearchgate.netdocsity.com

The theory assumes that energy is rapidly distributed among all vibrational modes of the molecule before a reaction occurs. researchgate.net The rate constant is determined by the number of accessible states in the transition state relative to the density of states in the reactant molecule. acs.org

To apply RRKM theory, the following steps are typically taken computationally:

Potential Energy Surface Mapping: The reaction pathway is mapped by locating the geometries and energies of the reactant, transition state(s), and products using quantum chemical methods. swarthmore.edu

Vibrational Frequencies: Harmonic vibrational frequencies for the reactant and the transition state are calculated. These are essential for determining the sum and density of states. acs.org

k(E) Calculation: The energy-dependent rate constant, k(E), is calculated.

Master Equation Modeling: To account for pressure dependence, the results from RRKM theory are often incorporated into a master equation model, which simulates the collisional activation and deactivation of the molecule. swarthmore.eduarxiv.org

For this compound, a likely unimolecular reaction is thermal isomerization, which involves the cleavage of a C-C bond to form a diradical intermediate, followed by rearrangement. The predicted Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) would be highly dependent on the specific isomerization pathway. For the parent cyclopropane-to-propene isomerization, experimental and theoretical studies have established an activation energy of approximately 65-66 kcal/mol. acs.org The presence of methyl and nitrile substituents would be expected to lower this barrier by stabilizing the diradical intermediate.

The table below shows typical parameters used in and obtained from RRKM calculations for a hypothetical isomerization of this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| E₀ (Activation Energy) | Calculated energy barrier for C-C bond cleavage. | ~55-60 kcal/mol |

| Vibrational Frequencies (Reactant) | Set of 3N-6 vibrational modes for C₅H₇N. | Calculated via DFT |

| Vibrational Frequencies (Transition State) | Set of 3N-7 real modes plus one imaginary frequency. | Calculated via DFT |

| log(A/s⁻¹) (High-Pressure Limit) | Pre-exponential factor from RRKM/Master Equation. | ~15.5 |

Ring Strain Effects and Their Energetic Implications

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, which arises from two main sources: angle strain due to the compression of C-C-C bond angles to 60° from the ideal sp³ angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. rsc.org This stored potential energy, known as strain energy (SE), is a major driver of the chemical reactivity of cyclopropanes, particularly in ring-opening reactions. rsc.orgnih.gov

The strain energy of a molecule can be determined computationally by comparing its calculated heat of formation with that of a hypothetical, strain-free reference compound using homodesmotic reactions. acs.orgstackexchange.com These are formal reactions where the number of each type of bond and the number of each type of atom hybridization are conserved on both sides of the equation, isolating the effect of strain. acs.org

| Compound | Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 27.6 | rsc.org |

| Cyclobutane | 26.3 | rsc.org |

| Methylcyclopropane | 29.8 | nih.gov |

| 1,1-Dimethylcyclopropane | 32.1 (Calculated) | acs.orgdoi.org |

| This compound | Est. ~30-33 | - |

Solvent Effects on Reactivity and Stereochemistry (e.g., Kirkwood-Onsager Parameter)

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even its mechanism. rsc.org For reactions involving polar or charged intermediates, such as the ring-opening of a donor-acceptor cyclopropane, solvent effects are particularly pronounced. Computational chemistry models these effects using either explicit solvent molecules or, more commonly, implicit continuum solvation models.

The Kirkwood-Onsager model is a simple yet effective implicit solvation model that places the solute molecule within a spherical cavity surrounded by a continuous medium with a specific dielectric constant (ε). q-chem.comq-chem.com The electrostatic interaction between the solute's multipole moments (charge, dipole, quadrupole, etc.) and the dielectric continuum is calculated, providing an estimation of the solvation energy. This approach allows for the calculation of reaction profiles in different solvents, predicting how solvent polarity will affect the relative energies of reactants, transition states, and products.

For this compound, the nitrile group acts as an electron acceptor. If a donor group were also present, it would form a "donor-acceptor" cyclopropane, which is highly susceptible to nucleophilic ring-opening. The mechanism of such a reaction often proceeds through a zwitterionic intermediate, which would be strongly stabilized by polar solvents. Using the Kirkwood-Onsager model or more advanced continuum models (like PCM or COSMO-RS), one could predict the following:

Rate Acceleration: Polar solvents would lower the energy of the polar transition state leading to the ring-opened intermediate, accelerating the reaction.

Stereochemical Control: The solvent can influence the stereochemical outcome of a reaction by differentially solvating diastereomeric transition states.

The Kirkwood-Onsager parameter, related to the dielectric constant (ε) by the expression (ε-1)/(2ε+1), provides a quantitative measure of the solvent's ability to stabilize dipoles. By calculating the reaction barrier for the ring-opening of this compound in a series of solvents with varying dielectric constants, a linear free-energy relationship could be established, offering predictive power for solvent selection in synthetic applications.

| Solvent | Dielectric Constant (ε) | Kirkwood-Onsager Parameter | Predicted Effect on Polar Ring-Opening |

|---|---|---|---|

| Hexane | 1.88 | 0.185 | Slow Rate |

| Toluene | 2.38 | 0.240 | Slow Rate |

| Tetrahydrofuran (THF) | 7.52 | 0.404 | Moderate Rate |

| Dichloromethane (DCM) | 8.93 | 0.420 | Moderate-Fast Rate |

| Acetonitrile | 37.5 | 0.480 | Fast Rate |

| Water | 80.1 | 0.491 | Very Fast Rate |

Vii. Research on Derivatives and Analogues of 2 Methylcyclopropane 1 Carbonitrile

Synthesis of Substituted Cyclopropyl (B3062369) Nitriles

The construction of the cyclopropane (B1198618) ring bearing a nitrile substituent is a key focus in synthetic organic chemistry. These compounds serve as valuable intermediates for more complex molecules. nih.govrsc.org Various methods have been developed to achieve this, often focusing on efficiency and stereoselectivity.

One prominent method is the Michael-initiated ring closure (MIRC) reaction. This approach involves the tandem Michael-type addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. For instance, dinitrile-substituted cyclopropanes can be synthesized in moderate to excellent yields by reacting 2-arylacetonitriles with α-bromoennitriles under basic conditions. nih.govrsc.org This reaction proceeds through a carbanion intermediate that cyclizes to form the three-membered ring. rsc.org The diastereoselectivity of this reaction is influenced by steric effects, often favoring the formation of isomers where bulky groups are positioned on opposite faces of the cyclopropane ring. rsc.org

Another significant strategy is the transition-metal-catalyzed cyclopropanation of alkenes. This method often utilizes diazo compounds, such as diazoacetonitrile, as the carbene source. nih.govresearchgate.net Engineered enzymes, like certain myoglobins, have also been employed to catalyze the asymmetric cyclopropanation of olefins, yielding chiral cyclopropane carbonitriles with high enantiomeric and diastereomeric excess. researchgate.net

A metal-free alternative involves the intermolecular cyclopropanation of 2-substituted ethenesulfonyl fluorides with active cyano-containing methylene (B1212753) compounds. researchgate.net This reaction proceeds via carbon-sulfur bond cleavage and affords a variety of nitrile-substituted cyclopropanes with high diastereoselectivity. researchgate.net

Table 1: Selected Methods for the Synthesis of Substituted Cyclopropyl Nitriles

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Michael-Initiated Ring Closure | 2-Arylacetonitriles, α-Bromoennitriles | Base (e.g., Cs₂CO₃) | Forms dinitrile-substituted cyclopropanes; moderate to excellent yields. nih.govrsc.org |

| Enzymatic Cyclopropanation | Olefins, Diazoacetonitrile | Engineered Myoglobin | Highly stereoselective; produces chiral products. researchgate.net |

| Metal-Free Cyclopropanation | Ethenesulfonyl Fluorides, Cyano-containing methylenes | Metal-free | High diastereoselectivity via C-S bond cleavage. researchgate.net |

| Transition-Metal Catalysis | Alkenes, Diazoacetonitriles | Transition Metals | Direct protocol for preparation. nih.gov |

Chemical Transformations Leading to Diverse Cyclopropane Frameworks

The nitrile group in cyclopropane carbonitriles is a versatile functional handle that can be converted into a range of other functionalities, thereby enabling the synthesis of diverse cyclopropane-based structures.

A common transformation is the hydrolysis of the nitrile group to a carboxylic acid. For example, 1-methylcyclopropyl nitrile can be hydrolyzed under basic conditions (e.g., sodium hydroxide (B78521) solution) followed by acidification to yield 1-methylcyclopropane carboxylic acid. google.com Similarly, dinitrile-substituted cyclopropanes can undergo hydrolysis to form scaffolds like 2,4-dioxo-3-azabicyclo[3.1.0]hexane, which are valuable in medicinal chemistry. nih.govrsc.org

The nitrile group can also serve as a precursor to primary amines . A method developed by Bertus and Szymoniak involves a titanium(II)-mediated coupling of alkanenitriles with Grignard reagents in the presence of a Lewis acid to produce primary cyclopropylamines. organic-chemistry.org This one-step process is more direct than many multi-step alternatives. organic-chemistry.org

Furthermore, the entire cyclopropane ring, when activated by the electron-withdrawing nitrile group, can undergo ring-opening reactions . Under the influence of Lewis acids like gallium trichloride (B1173362) (GaCl₃), 2-phenylcyclopropane-1,1-dinitrile can transform into (2-phenylethylidene)malonodinitrile upon decomposition of the intermediate complex with acid. researchgate.net Depending on the reaction conditions and the Lewis acid used, other transformations such as intramolecular cyclization to form naphthalenes or dimerization can also occur. researchgate.net

Table 2: Chemical Transformations of Cyclopropane Carbonitriles

| Starting Material | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| 1-Methylcyclopropyl nitrile | 1. NaOH (aq), Heat; 2. HCl | 1-Methylcyclopropane carboxylic acid | Nitrile Hydrolysis google.com |

| Dinitrile-substituted cyclopropane | Hydrolysis | 2,4-Dioxo-3-azabicyclo[3.1.0]hexane | Nitrile Hydrolysis & Cyclization nih.govrsc.org |

| Alkanenitriles | Grignard Reagent, Ti(OPr)₄, BF₃·OEt₂ | Primary Cyclopropylamines | Reductive Amination/Cyclization organic-chemistry.org |